molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride

Cat. No. B1447734
M. Wt: 248.15 g/mol
InChI Key: APWFYEUKGMDDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In

Scientific Research Applications

Pyrrolidine and Pyrrolopyridine Derivatives in Drug Discovery

Pyrrolidine rings, including those structurally related to pyrrolopyridines, are prevalent in medicinal chemistry due to their capacity to explore pharmacophore space effectively. The saturated nature of the pyrrolidine scaffold contributes significantly to the stereochemistry of molecules, thereby enhancing their biological activity and three-dimensional coverage. Studies emphasize the versatility of pyrrolidine and its derivatives in synthesizing bioactive compounds, highlighting their role in developing novel therapeutics across various disease domains, including central nervous system (CNS) disorders, cancer, and infectious diseases (Li Petri et al., 2021; Saganuwan, 2017).

Heterocyclic Compounds in Synthesis and Biological Activity

Heterocyclic compounds, especially those containing pyrrolidine and pyrrolopyridine units, are foundational in creating diverse bioactive molecules. Such compounds are essential for synthesizing a wide range of cyclic, acyclic, and heterocyclic structures, which have implications across medicinal chemistry and drug development. These structures have been explored for their spectroscopic properties, biological, and electrochemical activities, underscoring their potential in creating compounds with novel therapeutic effects (Kamneva et al., 2018).

Catalysts in Organic Synthesis

Compounds with pyrrolopyridine derivatives have been studied for their role as catalysts in organic synthesis, particularly in reactions involving the formation of C-N bonds. These catalysts are instrumental in developing methodologies for synthesizing complex molecules efficiently, highlighting the significance of pyrrolopyridine derivatives in advancing organic chemistry and facilitating the creation of new drugs (Parmar et al., 2023).

Anion Binding and Sensing

N-confused calix[4]pyrroles, which share structural similarities with pyrrolopyridine derivatives, have attracted attention for their unique anion-binding properties. These compounds demonstrate a distinct mode of interaction with anions compared to traditional pyrrole-based macrocycles, offering new avenues for sensor development and anion recognition in environmental and biological contexts (Anzenbacher et al., 2006).

properties

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFYEUKGMDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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